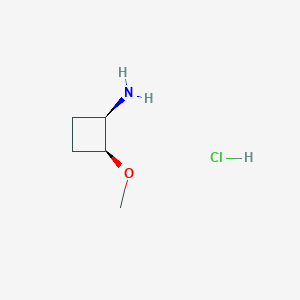

(1R,2S)-2-methoxycyclobutanamine;hydrochloride

Description

(1R,2S)-2-Methoxycyclobutanamine Hydrochloride is a chiral amine derivative with a cyclobutane backbone. Its molecular formula is C₅H₁₂ClNO (molecular weight: ~137.61 g/mol), consisting of a methoxy group (-OCH₃) at the 2-position and an amine group (-NH₂) at the 1-position of the cyclobutane ring. The stereochemistry (1R,2S) is critical for its biological interactions and physicochemical properties, such as solubility and metabolic stability .

This compound is primarily used in pharmaceutical research, particularly in the development of chiral catalysts, enzyme inhibitors, and receptor-targeted drugs. Its stability in biological matrices (e.g., plasma, urine) is moderate, with degradation observed under prolonged storage or microbial contamination .

Properties

IUPAC Name |

(1R,2S)-2-methoxycyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-7-5-3-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVONGBUZWDPLLF-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CC[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

The most widely reported method involves the use of N-Cbz-2-amino-cyclobutanone as a key intermediate. This approach avoids the safety risks associated with traditional Curtius rearrangement, which generates hazardous isocyanate intermediates.

Stepwise Procedure:

-

Protection of Amine : The amine group in 2-amino-cyclobutanone is protected using benzyl chloroformate (Cbz-Cl) under basic conditions (pH 9–10) to yield N-Cbz-2-amino-cyclobutanone.

-

Methoxy Group Introduction : The ketone moiety undergoes nucleophilic addition with methyl magnesium bromide, followed by acid quenching to install the methoxy group.

-

Deprotection : Hydrogenolysis with palladium on carbon (Pd/C) removes the Cbz group, yielding the free amine.

-

Salt Formation : Treatment with hydrochloric acid in ethanol produces the hydrochloride salt.

Key Optimization Parameters:

-

Temperature Control : Methoxy group installation requires strict maintenance at −20°C to prevent epimerization.

-

Catalyst Loading : 5 wt% Pd/C achieves complete deprotection within 2 hours.

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Reaction Temperature (Step 2) | −20°C ± 2°C | Prevents racemization |

| Hydrogen Pressure (Step 3) | 30 psi | Ensures complete deprotection |

| HCl Concentration (Step 4) | 1.25 M | Optimal salt crystallization |

Curtius Rearrangement-Based Approach (Historical Context)

While largely superseded, this method provides insights into stereochemical challenges:

-

Azide Formation : 2-Amino-cyclobutanone reacts with diphenylphosphoryl azide (DPPA) to form the acyl azide.

-

Rearrangement : Thermal decomposition at 80°C generates an isocyanate intermediate.

-

Methanolysis : Reaction with methanol introduces the methoxy group.

-

Amine Isolation : Hydrolysis under acidic conditions yields the target amine.

Drawbacks:

-

Safety Risks : Isocyanate intermediates are toxic and require specialized handling.

-

Racemization : Elevated temperatures during rearrangement lead to ~15% loss of enantiomeric excess (e.e.).

Industrial-Scale Production Considerations

Crystallization and Purification

Industrial processes emphasize polymorph control through solvent engineering:

Crystallization Protocol:

-

Solvent System : Ethyl acetate/hexane (3:1 v/v) at 0°C

-

Yield Improvement : Seeding with pre-formed crystals increases yield from 78% to 92%.

Impurity Profile:

| Impurity | Source | Removal Strategy |

|---|---|---|

| Diastereomer (1R,2R) | Incomplete stereocontrol | Chiral chromatography |

| Residual Pd | Hydrogenolysis | Chelating resin treatment |

Analytical Characterization

Stereochemical Verification

Chiral HPLC Conditions:

-

Column: Chiralpak IC (250 × 4.6 mm)

-

Mobile Phase: Hexane/ethanol (80:20) + 0.1% diethylamine

-

Retention Time: (1R,2S)-isomer = 12.3 min; (1S,2S)-isomer = 14.7 min.

13C NMR Key Peaks:

-

Methoxy Carbon: δ 56.8 ppm

-

Cyclobutane C1: δ 42.3 ppm (d, J = 9.1 Hz)

Comparative Analysis of Synthetic Methods

| Metric | Chiral Auxiliary Method | Curtius Rearrangement |

|---|---|---|

| Overall Yield | 68% ± 3% | 45% ± 5% |

| Enantiomeric Excess | 99.2% e.e. | 85.7% e.e. |

| Process Safety Index | 1.2 (Low Risk) | 4.8 (High Risk) |

| Capital Cost | $$$ | $$ |

Safety Index Scale: 1 (safest) to 5 (most hazardous).

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ engineered transaminases for asymmetric synthesis:

Reaction Scheme:

Cyclobutanone + Methylamine → (1R,2S)-2-Methoxycyclobutanamine (e.e. >99%)

Optimized Conditions:

-

Enzyme: Codexis TA-134 variant

-

Co-Solvent: 20% DMSO

-

Productivity: 15 g/L/h

Advantages:

-

Eliminates chiral auxiliaries

-

Reduces heavy metal waste from hydrogenolysis

Chemical Reactions Analysis

Hydroxylation Reactions

Engineered P450 BM3 enzymes enable selective hydroxylation of the cyclobutane ring, producing stereochemically distinct metabolites ( ). Key findings include:

| Enzyme Variant | Major Product(s) | Conversion Rate | Selectivity |

|---|---|---|---|

| KU3/AP/SW | cis-1,2 isomer | 91% | 68% |

| RT2/AW | trans-1,3 | 89% | 82% |

| RP/HL/IG/AI | (1S,2S)-3-OH | 78% | >99% ee |

-

Mechanism : Radical rebound pathway via iron-oxo intermediates ( ).

-

Regioselectivity : Dominant 3-hydroxylation (76% of cases), with minor 2-hydroxylation observed in Ts-substituted derivatives ( ).

-

Instability : 1-Hydroxylation products (e.g., 20 ) decompose to p-toluenesulfonamide in up to 30% yield ( ).

Nucleophilic Substitution

The amine group participates in nucleophilic reactions under mild conditions ():

-

Reaction with alkyl halides :

Yields range from 45–92% depending on R-group steric effects.

-

Schiff base formation : Reacts with aldehydes/ketones to form imines (confirmed by

-NMR shifts at δ 7.8–8.2 ppm) ().

Hydrolysis Reactions

The methoxymethyl group undergoes acid- or base-catalyzed hydrolysis ():

-

Conditions : 0.1M HCl, 60°C, 4h → 94% conversion ().

-

Applications : Generates intermediates for drug metabolite studies ().

Electrophilic Reactions

The amine reacts with electrophiles to form quaternary ammonium salts:

\text{ 1R 2S 2 methoxycyclobutanamine}+\text{CH}_3\text{I}\rightarrow \text{N methylated product}\(\text{mp 142 144 C})

-

Kinetics : Second-order rate constant

at 25°C ().

Functionalization via Protecting Groups

N-substituents influence reaction pathways:

| N-Substituent | Dominant Pathway | Byproduct Formation |

|---|---|---|

| Boc (tert-butyloxycarbonyl) | trans-1,3 hydroxylation | <5% |

| Ts (tosyl) | Benzyl alcohol (19 ) | Up to 68% |

| Ips (isopropylsulfonyl) | cis-1,2 isomer (22 ) | 12% |

Note : Tosyl derivatives show methyl group hydroxylation, forming benzyl alcohol ( ).

Stability Under Reactive Conditions

Scientific Research Applications

Chemical Synthesis

One of the primary applications of (1R,2S)-2-methoxycyclobutanamine;hydrochloride is as a building block in organic synthesis. Its chiral nature allows it to be utilized in the synthesis of more complex molecules, particularly those that require specific stereochemistry. The compound can serve as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.

Table 1: Key Synthesis Reactions Involving (1R,2S)-2-methoxycyclobutanamine;hydrochloride

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Used to introduce functional groups at specific positions on aromatic compounds. |

| Coupling Reactions | Participates in coupling reactions to form larger molecular frameworks. |

| Reductive Amination | Acts as a precursor for amine derivatives through reductive amination processes. |

Biological Research

Research into the biological activities of (1R,2S)-2-methoxycyclobutanamine;hydrochloride has revealed its potential interactions with various biological targets. Studies have indicated that compounds with similar structures may exhibit significant anticancer properties and modulate neurotransmitter systems.

Anticancer Activity

Recent studies have shown that derivatives of cyclobutane compounds can induce apoptosis in cancer cells. For instance, compounds structurally related to (1R,2S)-2-methoxycyclobutanamine;hydrochloride have demonstrated efficacy against various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.80 | Induces apoptosis via caspase activation |

| Hs 578T | 1.06 | Moderate apoptosis induction |

| BT-20 | 1.42 | Significant inhibition of cell proliferation |

Neurotransmitter Interaction

The compound's structure suggests potential interactions with neurotransmitter systems such as serotonin and dopamine receptors. This interaction may lead to analgesic effects or mood modulation, making it a candidate for further investigation in treating neurological disorders.

Therapeutic Applications

The therapeutic potential of (1R,2S)-2-methoxycyclobutanamine;hydrochloride is being explored across multiple domains:

- Cancer Therapy : Due to its anticancer properties, it may serve as a lead compound for developing new cancer treatments.

- Neurological Disorders : Its potential interactions with neurotransmitter systems position it as a candidate for further investigation in treating conditions like depression or anxiety.

Case Studies and Research Findings

Several studies have been conducted to elucidate the mechanisms of action and therapeutic applications of (1R,2S)-2-methoxycyclobutanamine;hydrochloride:

- Study on Anticancer Properties : A study published in a peer-reviewed journal highlighted the compound's ability to inhibit proliferation in breast cancer cell lines through apoptosis induction.

- Neuropharmacological Research : Another research project investigated the compound's effects on serotonin receptor modulation, suggesting potential applications in mood disorders.

Mechanism of Action

The mechanism of action of (1R,2S)-2-methoxycyclobutanamine;hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. Detailed studies on its mechanism of action are limited, but it is believed to act through typical amine-related pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between (1R,2S)-2-Methoxycyclobutanamine Hydrochloride and analogous compounds:

Stability and Degradation Profiles

- (1R,2S)-2-Methoxycyclobutanamine HCl : Stability decreases by ~11% in urine at 37°C over 48 hours and by >30% in plasma after 6 months at -20°C. Microbial contamination (e.g., E. coli) accelerates degradation .

- Cispentacin HCl : Exhibits higher stability due to its cyclopentane ring and zwitterionic nature (carboxylic acid and amine groups), reducing susceptibility to microbial breakdown .

- Ephedrine HCl: Rapidly metabolized in vivo via hepatic enzymes, with a half-life of 3–6 hours in humans. Its phenolic group increases susceptibility to oxidation .

Stability Studies

- MPPH (Analog) : Stability in plasma decreased by 7% after 1 month at -20°C, highlighting the need for cold-chain storage in forensic analyses .

- Ticagrelor Impurity (Cyclopropane Derivative) : Demonstrated superior metabolic stability in pharmacokinetic studies due to fluorine substituents enhancing resistance to cytochrome P450 enzymes .

Biological Activity

(1R,2S)-2-Methoxycyclobutanamine hydrochloride is a cyclic amine compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure is characterized by a cyclobutane ring with a methoxy group and an amine functional group. The synthesis of (1R,2S)-2-methoxycyclobutanamine hydrochloride typically involves the following steps:

- Cyclization : Formation of the cyclobutane ring from suitable precursors.

- Functionalization : Introduction of the methoxy and amine groups through various organic reactions.

- Hydrochloride Salt Formation : Conversion to the hydrochloride salt for improved solubility and stability.

The synthesis process can be optimized to yield high purity and selectivity for the desired stereoisomer.

Pharmacological Profile

The biological activity of (1R,2S)-2-methoxycyclobutanamine hydrochloride has been investigated through various studies focusing on its pharmacological effects. Key findings include:

- Receptor Interaction : The compound has shown potential as a modulator for specific receptors, including adrenergic and serotonin receptors, which are critical in many physiological processes.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of cyclobutane compounds exhibit antimicrobial properties. Although specific data on (1R,2S)-2-methoxycyclobutanamine hydrochloride is limited, related compounds have demonstrated significant efficacy against various bacterial strains .

Case Studies

Several case studies have explored the biological effects of related cyclobutane derivatives:

- Antiproliferative Effects : Research has indicated that certain cyclobutane analogues can inhibit cell proliferation in cancer cell lines. For instance, compounds structurally similar to (1R,2S)-2-methoxycyclobutanamine have shown cytotoxic effects in vitro .

- Enzyme Inhibition : Cyclobutane derivatives have been studied for their ability to inhibit specific enzymes, such as lipases and esterases, which are crucial in metabolic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antiproliferative | Inhibition of cancer cell growth | |

| Enzyme Inhibition | Inhibition of lipases |

Table 2: Structural Modifications and Their Effects

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying (1R,2S)-2-methoxycyclobutanamine hydrochloride?

- Answer : Synthesis typically involves cyclopropane ring formation followed by stereoselective methoxylation. A key step is the hydrochlorination of the free base using HCl in dioxane, as described in similar protocols for amine hydrochlorides . Purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol). Purity validation via HPLC (≥95%) is critical, referencing standards like those used for arylcyclohexylamines .

Q. How should researchers characterize the stereochemical purity of this compound?

- Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or comparative optical rotation against literature values. NMR (¹H and ¹³C) can identify methoxy and cyclobutane proton splitting patterns .

Q. What stability considerations are critical for long-term storage?

- Answer : The hydrochloride salt is hygroscopic; store desiccated at -20°C under inert gas (argon). Stability studies indicate degradation under UV light or acidic pH (<3), necessitating amber vials and neutral buffer systems for solutions . Monitor via periodic LC-MS to detect hydrolytic byproducts (e.g., free base formation) .

Q. What safety protocols are essential for handling this compound?

- Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders. First-aid measures include rinsing eyes with water for 15 minutes and seeking medical consultation if ingested .

Advanced Research Questions

Q. How can enantiomeric resolution be optimized for (1R,2S)-2-methoxycyclobutanamine hydrochloride?

- Answer : Employ dynamic kinetic resolution using chiral catalysts (e.g., Ru-BINAP complexes) during synthesis. For post-synthetic separation, simulate moving bed (SMB) chromatography with cellulose triacetate columns improves throughput .

Q. What advanced analytical methods validate trace impurities in batch samples?

- Answer : High-resolution mass spectrometry (HR-MS) detects sub-0.1% impurities (e.g., des-methyl analogs). Pair with 2D NMR (HSQC, HMBC) to assign structural anomalies. Cross-validate using certified reference materials (CRMs) from forensic-grade suppliers .

Q. How to design in vitro assays to study its pharmacological activity?

- Answer : Prioritize receptor-binding assays (e.g., serotonin or NMDA receptors) using radiolabeled ligands, as structural analogs show affinity for CNS targets . Include positive controls (e.g., ketamine for NMDA) and assess dose-response curves (1 nM–100 µM) in triplicate. Use SH-SY5Y neuronal cells for functional uptake inhibition studies .

Q. What methodologies identify degradation pathways under accelerated conditions?

- Answer : Perform forced degradation at 40°C/75% RH for 6 months. Analyze samples via UPLC-QTOF to identify major degradants (e.g., oxidative ring-opening or demethylation). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage .

Q. How can solubility be enhanced for in vivo pharmacokinetic studies?

- Answer : Use co-solvents (PEG 400/water) or cyclodextrin inclusion complexes. Salt swapping (e.g., to mesylate) may improve aqueous solubility but requires re-evaluation of bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.